Cas no 4567-51-5 (6-methylbenzo[b]naphtho[2,1-d]thiophene)

6-methylbenzo[b]naphtho[2,1-d]thiophene structure
4567-51-5 structure
Product Name:6-methylbenzo[b]naphtho[2,1-d]thiophene
CAS No:4567-51-5
MF:C17H12S
MW:248.342183113098
CID:1516922
PubChem ID:20700
Update Time:2025-04-21

6-methylbenzo[b]naphtho[2,1-d]thiophene Chemical and Physical Properties

Names and Identifiers

    • 6-methylbenzo[b]naphtho[2,1-d]thiophene
    • Benzo[b]naphtho[2,1-d]thiophene, 6-methyl
    • 6-methylnaphtho[1,2-b][1]benzothiole
    • 5-17-02-00442 (Beilstein Handbook Reference)
    • 4567-51-5
    • BRN 4432695
    • BENZO(b)NAPHTHO(2,1-d)THIOPHENE, 6-METHYL-
    • 6-Methylbenzo(b)naphtho(2,1-d)thiophene
    • DAPKAZOYQHFTNG-UHFFFAOYSA-N
    • Benzo[b]naphtho[2,1]thiophene, 6-methyl
    • SCHEMBL26380615
    • DTXSID30196586
    • 6-methylnaphtho[b]benzothiophene
    • Inchi: 1S/C17H12S/c1-11-10-12-6-2-3-7-13(12)17-16(11)14-8-4-5-9-15(14)18-17/h2-10H,1H3
    • InChI Key: DAPKAZOYQHFTNG-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C2C(C)=CC3C=CC=CC=3C1=2

Computed Properties

  • Exact Mass: 248.06606
  • Monoisotopic Mass: 248.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2A^2
  • XLogP3: 5.9

Experimental Properties

  • Density: 1.257
  • Boiling Point: 446.5°C at 760 mmHg
  • Flash Point: 168.8°C
  • Refractive Index: 1.781
  • PSA: 0

6-methylbenzo[b]naphtho[2,1-d]thiophene Related Literature

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